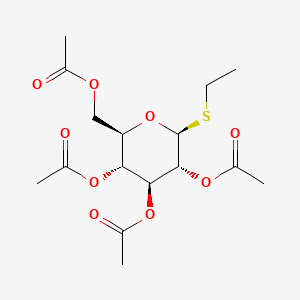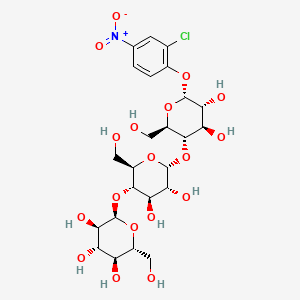
2-Chloro-4-nitrophenyl a-D-maltotrioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenyl a-D-maltotrioside is a synthetic compound used primarily as a substrate in enzymatic assays to determine the activity of alpha-amylase . It is a derivative of maltotriose, a trisaccharide composed of three glucose units, and is modified with a 2-chloro-4-nitrophenyl group. This compound is particularly useful in biochemical research due to its ability to release a chromogenic product upon enzymatic hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl a-D-maltotrioside typically involves the glycosylation of maltotriose with 2-chloro-4-nitrophenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a powder or crystalline solid, which is then packaged under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
2-Chloro-4-nitrophenyl a-D-maltotrioside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by alpha-amylase, resulting in the release of 2-chloro-4-nitrophenol and maltotriose.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Alpha-amylase in a buffered solution at physiological pH and temperature (37°C).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Hydrolysis: 2-Chloro-4-nitrophenol and maltotriose.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-nitrophenyl a-D-maltotrioside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate in assays to measure alpha-amylase activity, which is important in the study of carbohydrate metabolism.
Medicine: In diagnostic tests for pancreatic function and disorders related to carbohydrate digestion.
Industrial Enzymology: In the development and optimization of industrial enzymes used in food processing and biotechnology.
作用机制
The primary mechanism of action of 2-Chloro-4-nitrophenyl a-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bond between the maltotriose and the 2-chloro-4-nitrophenyl group, releasing 2-chloro-4-nitrophenol, which can be detected colorimetrically . This reaction is used to quantify the activity of alpha-amylase in various biological samples .
相似化合物的比较
Similar Compounds
4-Nitrophenyl alpha-D-maltoside: Another substrate used in alpha-amylase assays but with a different chromogenic group.
2-Chloro-4-nitrophenyl alpha-D-glucopyranoside: Similar structure but with a single glucose unit instead of maltotriose.
Uniqueness
2-Chloro-4-nitrophenyl a-D-maltotrioside is unique due to its specific structure, which allows for the release of a chromogenic product upon enzymatic hydrolysis. This makes it particularly useful in assays where precise measurement of enzyme activity is required .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-XFNLHOCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
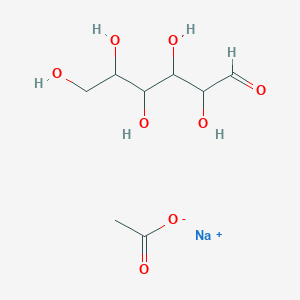
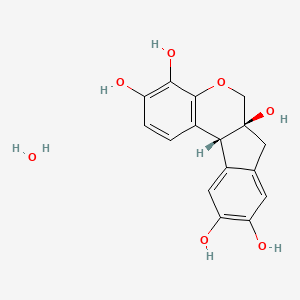


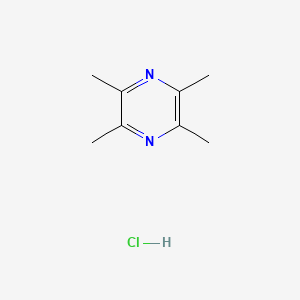
![sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B7943553.png)
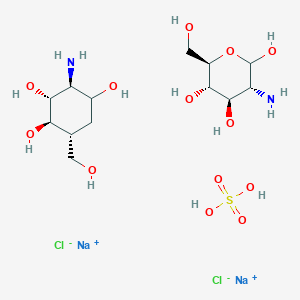
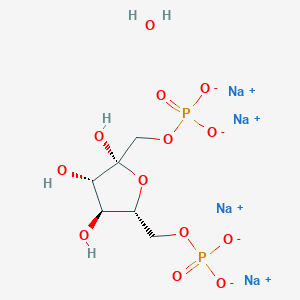
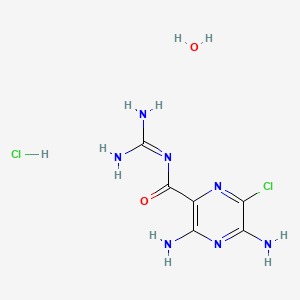
![1,4-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7943573.png)
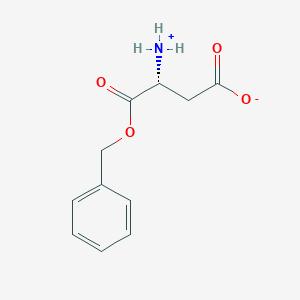
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)
![sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate](/img/structure/B7943588.png)
